molecular formula C12H11NO3S B1489684 Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 425650-26-6

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No. B1489684
CAS RN: 425650-26-6
M. Wt: 249.29 g/mol
InChI Key: JKVBCGMHGCGHPC-UHFFFAOYSA-N
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Description

“Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate” is a chemical compound with the molecular formula C12H11NO3S. It is an intermediate compound that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate can be synthesized by reacting phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring also contains a ketone group (C=O) and an aniline group (C6H5NH2) attached to it.


Chemical Reactions Analysis

This compound shows typical reactions of a keto methylene compound. For example, the Vilsmeier reagent and phosphorus oxychloride can be used to produce a chloroformylthiophen .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the study of leukemia. It exhibits anti-proliferative activity and can induce apoptosis in leukemia cells, such as the HL-60 cell line . The mechanism involves the alteration of intracellular calcium and reactive oxygen species levels, affecting mitochondrial membrane potential and regulating apoptosis-related proteins like Bax and Bcl-2 .

Apoptosis Mechanism Studies

The ability of Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate to induce apoptosis makes it a valuable tool for studying the cellular mechanisms underlying programmed cell death. Researchers can use it to dissect the pathways leading to caspase activation and the subsequent cascade of events leading to cell death .

Cell Cycle Analysis

In scientific research, understanding the cell cycle is crucial for developing new therapies. This compound’s impact on cell cycle progression provides insights into how cancer cells can be targeted during specific stages of their growth, which is vital for the development of targeted cancer treatments .

Intracellular Signaling Studies

The compound’s effect on intracellular calcium and reactive oxygen species offers a pathway to explore intracellular signaling mechanisms. These studies can lead to a better understanding of how cells communicate and respond to stress, which has implications for various diseases beyond cancer .

Development of Antileukemic Therapeutics

Given its potent effects on leukemia cells, Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate could be a starting point for the development of new antileukemic drugs. Its ability to selectively induce apoptosis in cancer cells holds potential for therapeutic applications .

Chemical Synthesis and Drug Design

The compound can serve as an intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to the creation of novel compounds with potential therapeutic benefits .

Pharmacological Research

In pharmacology, the compound’s properties can be studied to understand its pharmacokinetics and pharmacodynamics. This research can provide insights into how the compound interacts with biological systems and its potential side effects .

Biochemical Assays

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate can be used in biochemical assays to measure enzyme activities, receptor-ligand interactions, and other biochemical processes. Its reactivity and specificity make it a useful reagent in these contexts .

properties

IUPAC Name

methyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBCGMHGCGHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

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